2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide
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Overview
Description
2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Research
The chemical compound has been explored in various synthetic routes and derivative studies, contributing to the broader field of organic chemistry and medicinal research. Notably, its structural analogs and derivatives have been synthesized and evaluated for a range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. For instance, derivatives of related thiazole compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Compounds with structural similarities have been reported to exhibit potent antimicrobial and antifungal effects. Studies on thiazole derivatives have highlighted their potential in addressing bacterial and fungal infections, with specific compounds demonstrating significant activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This underscores the relevance of such compounds in developing new antimicrobial agents (Sych et al., 2019).
Anticancer Research
Thiazole-based compounds, closely related to the chemical structure of interest, have been synthesized and evaluated for their anticancer activities. Some derivatives have shown promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential as scaffolds for anticancer drug development. The synthesis and biological evaluation of these compounds contribute valuable information for the ongoing search for more effective cancer treatments (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Additionally, thiazole derivatives have been investigated for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. This research not only demonstrates the compound's potential in industrial applications but also contributes to the understanding of how these organic inhibitors interact with metal surfaces to prevent corrosion, providing insights into designing more efficient and environmentally friendly corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).
Mechanism of Action
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-11-15(16(21)18-10-13-4-3-9-25-13)26-17(19-11)20-27(22,23)14-7-5-12(24-2)6-8-14/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHQCERGXLTJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.